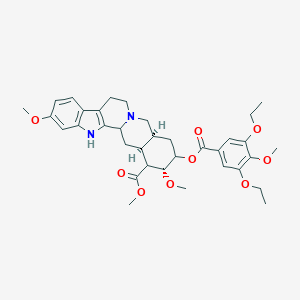![molecular formula C28H26O6 B375004 isobutyl 2-{[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375004.png)
isobutyl 2-{[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that features a biphenyl group, a chromenone moiety, and an ester linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
化学反応の分析
Types of Reactions
Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove oxygen atoms.
Substitution: Nucleophilic substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
科学的研究の応用
Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials with specific properties.
作用機序
The mechanism by which isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl and chromenone moieties may play a role in binding to these targets, influencing biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
Isobutyl propionate: A simpler ester with different functional groups.
Biphenyl derivatives: Compounds with similar biphenyl structures but different substituents.
Chromenone derivatives: Molecules that share the chromenone core but have varying side chains.
Uniqueness
Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to its combination of biphenyl and chromenone moieties, which confer specific chemical and biological properties not found in simpler analogs.
特性
分子式 |
C28H26O6 |
|---|---|
分子量 |
458.5g/mol |
IUPAC名 |
2-methylpropyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C28H26O6/c1-18(2)16-32-28(30)19(3)33-23-13-14-24-25(15-23)31-17-26(27(24)29)34-22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-15,17-19H,16H2,1-3H3 |
InChIキー |
AQPJOZACCFGAAD-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C4=CC=CC=C4 |
正規SMILES |
CC(C)COC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9,9-dimethyl-12-(2-thienyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B374925.png)
![dibenzo[b,e]oxepin-6(11H)-one](/img/structure/B374929.png)

![1-[2-(2-Bromophenyl)vinyl]-4-methyl-2-nitrobenzene](/img/structure/B374932.png)
![4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine](/img/structure/B374933.png)
![2-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B374935.png)
![[5-(4-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374936.png)

![[5-(4-Isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374939.png)

![[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374942.png)
acetic acid](/img/structure/B374945.png)
